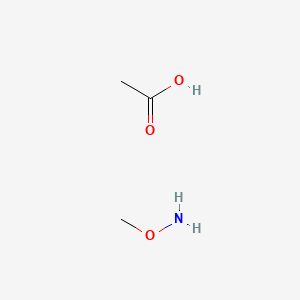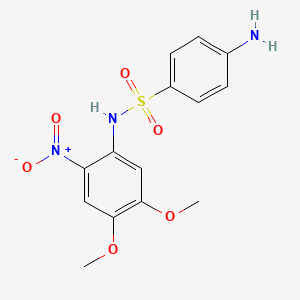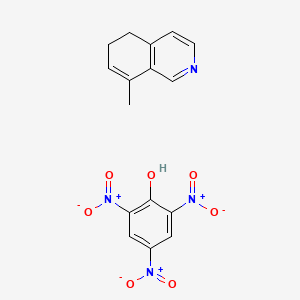
2,4,6-Trinitrophenol--8-methyl-5,6-dihydroisoquinoline (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroisoquinoline (1/1) is a complex organic compound that combines the properties of 2,4,6-Trinitrophenol and 8-methyl-5,6-dihydroisoquinoline. . 8-methyl-5,6-dihydroisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol typically involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . The process requires careful control of temperature and concentration to avoid unwanted side reactions and ensure high yield.
For the synthesis of 8-methyl-5,6-dihydroisoquinoline, a common method involves the reduction of 8-methylisoquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to prevent over-reduction.
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature . The production of 8-methyl-5,6-dihydroisoquinoline on an industrial scale often employs continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form picramic acid.
Reduction: Reduction of 2,4,6-Trinitrophenol can yield aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
8-methyl-5,6-dihydroisoquinoline can participate in:
Hydrogenation: Further reduction to form tetrahydroisoquinoline derivatives.
Electrophilic substitution: Reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups.
Major Products
From 2,4,6-Trinitrophenol: Picramic acid, aminophenols.
From 8-methyl-5,6-dihydroisoquinoline: Tetrahydroisoquinoline derivatives.
Scientific Research Applications
2,4,6-Trinitrophenol is widely used in:
Chemistry: As a reagent for detecting metals and in the synthesis of other compounds.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: Historically used as an antiseptic and in burn treatments.
8-methyl-5,6-dihydroisoquinoline finds applications in:
Pharmaceuticals: As a precursor for the synthesis of various alkaloids and therapeutic agents.
Organic Synthesis: As an intermediate in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenol involves its ability to undergo redox reactions, which can disrupt cellular processes and lead to oxidative stress . It targets enzymes and proteins, altering their function and leading to cellular damage.
8-methyl-5,6-dihydroisoquinoline acts primarily through its interactions with biological receptors and enzymes, modulating their activity and influencing physiological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Another nitrated phenol with similar explosive properties but less acidic than 2,4,6-Trinitrophenol.
8-methylisoquinoline: The non-reduced form of 8-methyl-5,6-dihydroisoquinoline, used in similar applications but with different reactivity.
Uniqueness
2,4,6-Trinitrophenol is unique due to its high acidity and explosive nature, making it valuable in both industrial and research settings . 8-methyl-5,6-dihydroisoquinoline’s reduced state provides distinct reactivity and stability, useful in pharmaceutical synthesis.
Properties
CAS No. |
60499-16-3 |
|---|---|
Molecular Formula |
C16H14N4O7 |
Molecular Weight |
374.30 g/mol |
IUPAC Name |
8-methyl-5,6-dihydroisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-8-3-2-4-9-5-6-11-7-10(8)9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3,5-7H,2,4H2,1H3;1-2,10H |
InChI Key |
DUHWAKLXKSBMFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C1C=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



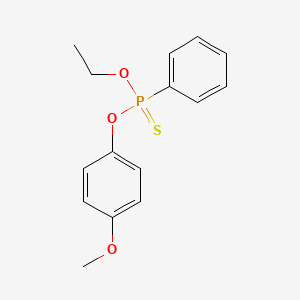
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
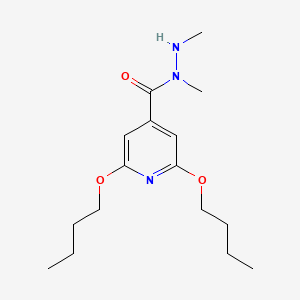

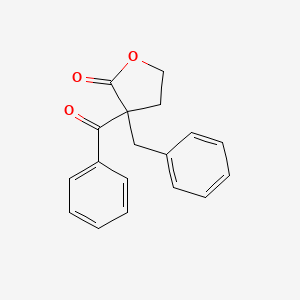
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)
